Na2CO3.1.5H2O2

描述

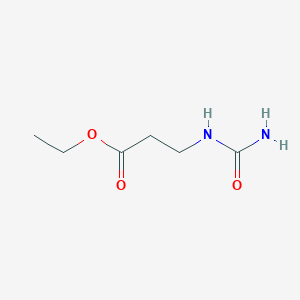

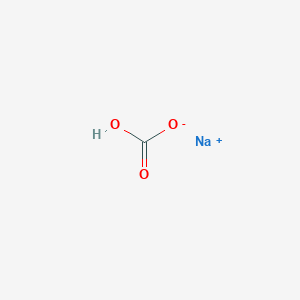

Na2CO3.1.5H2O2, also known as Sodium Carbonate Peroxyhydrate, is a compound with the molecular formula CH2Na2O5 . It is an adduct of sodium carbonate and hydrogen peroxide .

Synthesis Analysis

The synthesis of Sodium Carbonate Peroxyhydrate involves calcining low-quality kaolin, which contains a lot of quartz, with NaOH or Na2CO3 . The cement pastes of ground precursor powders are synthesized by only adding water and cured at 80 °C for 3 days followed by curing at ambient environment for 25 days .Molecular Structure Analysis

The molecular structure of Sodium Carbonate Peroxyhydrate consists of two sodium ions, a carbonate ion, and a hydrogen peroxide molecule . The molecular weight is 140.00 g/mol .Chemical Reactions Analysis

Sodium Carbonate Peroxyhydrate undergoes chemical decomposition and physical degradation during its shelf life . The decomposition involves five different species, three solid-state, and two homogeneous reactions .Physical And Chemical Properties Analysis

Sodium Carbonate Peroxyhydrate is a colorless, crystalline, hygroscopic, and water-soluble solid . It has a topological polar surface area of 104 Ų .科学研究应用

1. 电化学应用材料

钴酸钠 (NaxCoO2) 已显示出在热电应用中的潜力。嵌入层中的钠可以通过电化学方式改变,直接改变传导电子的数量,从而影响传输和磁性 (Roger 等人,2007)。NaNMC (NaNi1/3Mn1/3Co1/3O2) 与 NaCoO2 同构,由于其可逆嵌入钠,正在探索用作钠离子电池,表明其在能量存储方面的潜力 (Sathiya 等人,2012)。

2. 在胶凝材料中的作用

已经对在由熟料、高炉矿渣和偏高岭土混合而成的混合水泥中使用固体碱(如 Na2CO3)进行了研究。结果发现,5% Na2CO3 使最终材料的机械强度值最高,其中 (N,C)–A–S–H 和 C–A–S–H 胶凝凝胶的混合物为主要反应产物 (Fernández-Jiménez 等人,2013)。

3. 对相变和结构性质的影响

通过电子衍射对层状氧化钠钴 NaxCoO2 进行的研究揭示了一系列有序的钠离子-钠空位超晶格,影响了结构和电子性质 (Zandbergen 等人,2004)。在另一项研究中,研究了 NaxCoO2 青铜中的钠电化学嵌入,显示出具有不同氧填充的相之间的可逆电荷,这与钠电池应用相关 (Delmas 等人,1981)。

4. 钠储存和氢储存材料

硼氢化钠 (NaBH4) 是一种著名的储氢材料。一项研究报告了一种以高产率和低成本再生 NaBH4 的方法,影响了储氢技术 (Zhu 等人,2020)。

5. 催化应用

碳酸钠 (Na2CO3) 已被用作 Knoevenagel 缩合的多功能催化剂,展示了钠化合物在有机合成中的催化潜力 (Pasha 等人,2010)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

disodium;hydrogen peroxide;carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na.H2O2/c2-1(3)4;;;1-2/h(H2,2,3,4);;;1-2H/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLMBWASGCAJGO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].OO.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Na2CO3.1.5H2O2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。